4,4-Dimethylcycloheptane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

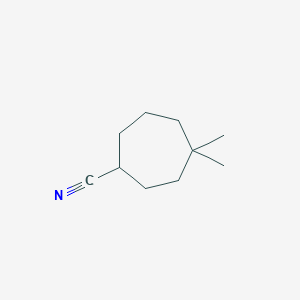

4,4-Dimethylcycloheptane-1-carbonitrile is an organic compound with the molecular formula C10H17N. It features a seven-membered cycloheptane ring with two methyl groups at the 4th position and a nitrile group at the 1st position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-dimethylcycloheptanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .

Industrial Production Methods

Industrial production of 4,4-Dimethylcycloheptane-1-carbonitrile may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to optimize the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4,4-Dimethylcycloheptane-1-carbonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it is utilized in the synthesis of compounds with potential therapeutic effects, particularly in the fields of anti-cancer and anti-inflammatory drugs.

Case Study : A study published in Frontiers in Pharmacology highlighted the use of similar carbonitrile compounds in developing new therapeutic agents targeting specific biological pathways related to cancer treatment .

Organic Synthesis

The compound is also significant in organic synthesis, where it acts as a building block for more complex molecules. Its unique structure allows chemists to manipulate it through various reactions, such as nucleophilic substitutions and cycloadditions.

Data Table: Common Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Amino derivatives | |

| Cycloaddition | Polycyclic compounds | |

| Reduction | Alcohol derivatives |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials, such as polymers and resins. Its properties may enhance the mechanical strength and thermal stability of polymeric materials.

Case Study : Research conducted at a leading university demonstrated that incorporating carbonitrile compounds into polymer matrices improved their thermal properties significantly, making them suitable for high-performance applications .

Chemical Manufacturing

The compound is utilized in the chemical industry as an intermediate for producing various agrochemicals and specialty chemicals. Its versatility allows it to be adapted for different synthesis pathways, making it valuable for manufacturers.

Agricultural Chemicals

In agrochemicals, this compound can be used to synthesize pesticides and herbicides that target specific pests while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 4,4-Dimethylcycloheptane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Cycloheptane-1-carbonitrile: Lacks the methyl groups at the 4th position.

4-Methylcycloheptane-1-carbonitrile: Contains only one methyl group at the 4th position.

4,4-Dimethylcyclohexane-1-carbonitrile: Features a six-membered ring instead of a seven-membered ring.

Uniqueness

4,4-Dimethylcycloheptane-1-carbonitrile is unique due to its seven-membered ring structure with two methyl groups, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for studying ring strain and steric effects in organic chemistry .

Actividad Biológica

4,4-Dimethylcycloheptane-1-carbonitrile (CID 65082719) is a compound whose biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores its synthesis, structural characteristics, and biological activities, focusing on its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula C10H17N and a molecular weight of 165.25 g/mol. Its structure features a cycloheptane ring with two methyl groups and a cyano group attached to it.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N |

| Molecular Weight | 165.25 g/mol |

| Chemical Classification | Organic Compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from cycloheptanone through a series of reactions including alkylation and nitrilation processes. Detailed methodologies can be found in chemical synthesis literature.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have yielded promising results. It has been shown to mitigate oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Anticancer Activity

A study involving the application of this compound on human breast cancer cell lines demonstrated a dose-dependent reduction in cell proliferation. The compound was found to activate caspase-3, a critical enzyme in the apoptosis pathway, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study assessing its antimicrobial efficacy, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial action.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

Propiedades

IUPAC Name |

4,4-dimethylcycloheptane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAWSEYGUPPBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.